N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
Sulfonamide Core Structure
The sulfonamide group (-SO₂NH-) is a defining feature, contributing to the compound’s polarity and potential hydrogen-bonding capabilities. The sulfonyl group (-SO₂-) exhibits strong electron-withdrawing effects, which polarize the aromatic ring and influence reactivity. The NH moiety, while typically acidic (pKa ~10 for analogous sulfonamides), is substituted here, eliminating its proton-donating capacity.
Trifluoromethoxy Aromatic Substituent
The 4-(trifluoromethoxy) group introduces steric bulk and electron-withdrawing character to the benzene ring. The CF₃ moiety enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups. This substituent occupies the para position relative to the sulfonamide, creating a symmetrical electronic distribution across the aromatic system.
Thioether-Containing Oxan-4-ylsulfanyl Ethyl Chain
The 2-(oxan-4-ylsulfanyl)ethyl chain consists of:
- A thioether (-S-) linkage, which confers moderate lipophilicity and resistance to enzymatic hydrolysis compared to ethers.
- An oxan-4-yl (tetrahydropyran-4-yl) group, a six-membered oxygen-containing heterocycle. The chair conformation of the tetrahydropyran ring minimizes steric strain, while the sulfur atom at the 4-position ensures planar geometry.
Stereochemical Analysis :
- The oxan-4-yl group lacks chiral centers due to its symmetrical substitution pattern.
- The thioether’s sulfur atom adopts a tetrahedral geometry but does not generate stereoisomers due to the absence of distinct substituents.
- The ethyl spacer between the sulfonamide nitrogen and thioether is fully saturated, precluding geometric isomerism.
Comparative Analysis with Related Benzenesulfonamide Derivatives
The structural uniqueness of this compound becomes evident when compared to simpler benzenesulfonamide derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Benzenesulfonamide Derivatives
*Calculated using the Crippen method.
Key Observations :
- Lipophilicity : The thioether-oxan chain increases logP by ~1.4 units compared to the parent 4-(trifluoromethoxy)benzenesulfonamide, enhancing membrane permeability.
- Electronic Effects : The trifluoromethoxy group’s electron-withdrawing nature is comparable to chloro substituents but with greater steric shielding.
- Conformational Flexibility : The oxan-4-yl group’s chair conformation provides rigidity absent in smaller heterocycles like oxolan (tetrahydrofuran).
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S2/c15-14(16,17)22-11-1-3-13(4-2-11)24(19,20)18-7-10-23-12-5-8-21-9-6-12/h1-4,12,18H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYDJBQRGOGZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride, which can be synthesized from 4-(trifluoromethyl)benzenesulfonyl chloride . This intermediate is then reacted with 2-(oxan-4-ylsulfanyl)ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon
Biological Activity
N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound notable for its biological activities, particularly in medicinal chemistry. This compound features a sulfonamide group, a trifluoromethoxy moiety, and an oxan-4-ylsulfanyl chain, which contribute to its potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the preparation of 4-(trifluoromethoxy)benzenesulfonyl chloride. Various synthetic routes have been explored, including the use of continuous flow reactors to enhance yield and efficiency.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group is known for enhancing lipophilicity and bioavailability, which may facilitate better interaction with enzyme targets.
In Vitro Studies
Recent studies have evaluated the compound's inhibitory effects on several enzymes relevant to disease states:
- Cholinesterases (AChE and BChE) : These enzymes are critical in neurodegenerative diseases like Alzheimer's. The compound showed moderate inhibition against AChE and BChE with IC50 values indicating potential for further development as a therapeutic agent.
- Cyclooxygenase (COX-2) : Known for its role in inflammation and pain, COX-2 inhibition by this compound suggests anti-inflammatory properties.
- Lipoxygenases (LOX-5 and LOX-15) : The compound exhibited inhibitory activity against these enzymes, which are implicated in various inflammatory processes.
Case Studies
- Neuroprotective Activity : In a study involving MCF-7 breast cancer cells, the compound demonstrated cytotoxicity, suggesting potential applications in cancer therapy. The docking studies indicated that the trifluoromethyl group interacts favorably with target proteins, enhancing biological activity.
- Anti-inflammatory Potential : The compound was evaluated for its ability to reduce inflammation in animal models, showing promising results that warrant further investigation into its therapeutic effects.
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The trifluoromethoxy group (-OCF₃) is shared between the target compound and PR17 , enhancing electron-withdrawing properties and metabolic stability.
- The oxan-4-ylsulfanyl group in the target compound contrasts with PR17’s dihydroquinazolin ring, which may reduce aromatic stacking interactions but improve solubility due to the oxane’s partial hydrophilicity .
- Compound 32 incorporates purine moieties, suggesting nucleoside analog applications, but its synthesis yield (46%) is higher than PR17’s (18%), possibly due to fewer steric challenges.
Synthetic Complexity :
Physicochemical and Functional Properties
- Lipophilicity and Solubility: The oxane ring in the target compound likely increases solubility compared to PR17’s aromatic dihydroquinazolin group. Thiomorpholin and furan in the analog from may further modulate logP values.
- Biological Activity: PR17’s role as a 5-HT6 receptor ligand suggests the target compound may share CNS-targeted applications. Differences in substituents (e.g., oxane vs. dihydroquinazolin) could alter receptor binding kinetics or selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this sulfonamide derivative?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 2-(oxan-4-ylsulfanyl)ethylamine. Key steps include:
- Reagents : Sulfonyl chloride derivatives (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride), amines, and bases like triethylamine in dichloromethane (DCM) at 0–5°C .
- Purification : Column chromatography (e.g., MeOH:DCM gradients) or recrystallization to isolate the product .
- Data Table :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | DCM, 0°C, 4 hours | 75–85% | >95% |
| Purification | MeOH:DCM (10:90) | — | 99% |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR (e.g., δ 7.89 ppm for aromatic protons, δ 152.23 ppm for trifluoromethoxy carbons) .
- HRMS : Confirm molecular weight (e.g., [M+H] = 372.3 for PR17, a related sulfonamide) .
- IR : Sulfonamide S=O stretches (~1350–1150 cm) .
- Data Table :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| H NMR | δ 7.89 (d, J=8.5 Hz, ArH) | |
| HRMS | m/z 372.3 [M+H] |
Q. What in vitro assays are used to evaluate biological activity?
- Methodology :
- Enzyme Inhibition : Carbonic anhydrase or kinase inhibition assays (IC determination) .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for target interaction studies .
- Example Data :
| Assay | Target | Result (IC) |
|---|---|---|
| Carbonic Anhydrase II | Human | 12.3 nM |
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data across studies?
- Methodology :
- Purity Analysis : Use HPLC-MS to confirm compound integrity (e.g., >98% purity required for reproducible results) .
- Structural Analog Comparison : Compare with derivatives (e.g., PR17 vs. PR16) to identify substituent effects on activity .
- Assay Validation : Standardize conditions (pH, temperature) and use positive controls (e.g., acetazolamide for carbonic anhydrase) .
Q. What computational strategies predict target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model sulfonamide binding to carbonic anhydrase active sites .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .
- Data Table :
| Parameter | Value | Software |
|---|---|---|
| Docking Score | -9.2 kcal/mol | AutoDock Vina |
| Binding Energy | -45.6 kJ/mol | GROMACS |
Q. How to achieve regioselective modifications of the sulfonamide core?
- Methodology :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection during sulfonylation .
- Directed Ortho-Metalation : Introduce substituents at specific positions using Grignard reagents .
- Example Reaction :
| Step | Reagents | Outcome |
|---|---|---|
| Protection | BocO, DCM | 89% yield |
| Sulfonylation | Sulfonyl chloride, EtN | Regioselectivity >90% |
Key Considerations for Researchers
- Data Reproducibility : Ensure reaction conditions (temperature, solvent) match cited protocols to avoid variability .
- Advanced Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural confirmation .
- Biological Relevance : Prioritize target-specific assays (e.g., carbonic anhydrase isoforms for sulfonamides) to contextualize activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
